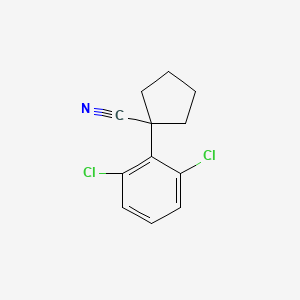

1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile

Description

1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H11Cl2N and a molecular weight of 240.13 g/mol. It is characterized by the presence of a cyclopentane ring bonded to a nitrile group and a 2,6-dichlorophenyl group. This compound is primarily used in research and industrial applications.

Properties

Molecular Formula |

C12H11Cl2N |

|---|---|

Molecular Weight |

240.12 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)cyclopentane-1-carbonitrile |

InChI |

InChI=1S/C12H11Cl2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 |

InChI Key |

XVNLTKNIZUMKNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C#N)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:

1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile: This compound has a similar structure but with chlorine atoms at the 2 and 4 positions instead of 2 and 6.

1-(2,5-Dichlorophenyl)cyclopentanecarbonitrile: Another similar compound with chlorine atoms at the 2 and 5 positions.

These comparisons highlight the uniqueness of 1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile in terms of its specific chemical structure and resulting properties.

Biological Activity

1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile is an organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's characteristics, synthesis methods, and biological effects based on diverse sources.

Chemical Structure and Properties

1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile is characterized by a cyclopentane ring substituted with a dichlorophenyl group and a carbonitrile functional group. Its molecular formula is , with a molar mass of approximately 247.12 g/mol. The presence of chlorine atoms at the 2 and 6 positions of the phenyl ring significantly influences its chemical properties and interactions with biological targets.

Synthesis Methods

The synthesis of 1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile can be achieved through various methods, including:

- Nucleophilic Substitution : Reacting chlorinated cyclopentanes with sodium cyanide in dimethyl sulfoxide (DMSO) serves as a common method for synthesizing carbonitriles .

- Electrophilic Aromatic Substitution : The dichlorophenyl group can be introduced via electrophilic substitution reactions, which enhance the compound's reactivity and biological activity.

Anti-inflammatory and Analgesic Effects

Preliminary investigations suggest that 1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile may act as an anti-inflammatory or analgesic agent. The compound's structure allows it to interact with receptors involved in pain modulation and inflammation pathways. Although exact mechanisms remain unclear, its potential therapeutic applications warrant further exploration.

Antitumor Activity

While direct studies on the antitumor activity of 1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile are scarce, related compounds have shown promising results against various cancer cell lines. For instance, similar structures have been evaluated for their cytotoxic effects on cancer cells such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), indicating a potential for further investigation into this compound's antitumor properties .

Comparative Analysis with Similar Compounds

To understand the unique features of 1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Chlorophenyl)cyclopentanecarbonitrile | CHClN | Substituted at the 3 position; different electronic properties |

| 1-(4-Chlorophenyl)cyclopentanecarbonitrile | CHClN | Substituted at para position; similar reactivity |

| 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile | CHClN | Contains two chlorine atoms; alters electronic properties |

| 1-(4-Chlorophenyl)-2-phenylcyclopropanecarbonitrile | CHClN | Additional phenyl group enhances reactivity |

This table highlights how variations in substitution patterns influence the biological activities and potential applications in drug discovery.

Future Research Directions

Further research is essential to elucidate the precise mechanisms of action for 1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile. Key areas for future investigation include:

- In vitro and In vivo Studies : Comprehensive studies to evaluate antimicrobial, anti-inflammatory, and antitumor activities.

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets.

- Structure-Activity Relationship (SAR) : Exploring how structural modifications affect biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.